molecular formula C₄H₆ClNO₃ B046832 2-Chloro-2-hydroxyiminoacetic acid ethyl ester CAS No. 14337-43-0

2-Chloro-2-hydroxyiminoacetic acid ethyl ester

Cat. No. B046832
CAS RN: 14337-43-0
M. Wt: 151.55 g/mol
InChI Key: UXOLDCOJRAMLTQ-UTCJRWHESA-N
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Description

Introduction 2-Chloro-2-hydroxyiminoacetic acid ethyl ester is a chemical compound studied for various chemical reactions and properties. It is involved in synthesis processes that involve oximation, condensation, and subsequent transformations into different chemical structures.

Molecular Structure Analysis In-depth studies on molecular structure, especially using techniques like inelastic neutron scattering (INS), have revealed details about molecular conformations, including rotational isomers and vibrational modes, which are essential for understanding chemical behavior (M. Rachwalska et al., 2011).

Chemical Reactions and Properties The chemical behavior, including reactions with other compounds and the formation of derivatives, is crucial for the application of 2-Chloro-2-hydroxyiminoacetic acid ethyl ester. Research includes the study of derivatization reactions and the identification of side-products (H. Liebich et al., 1992).

Scientific Research Applications

  • Yasaka et al. (1990) highlighted the use of a similar compound, 2-(phthalimino)ethyl trifluoromethanesulfonate, as a highly reactive ultraviolet-labeling agent for carboxylic acids in high-performance liquid chromatography. This facilitated the determination of specific carboxylic acids in mouse brain, showcasing its application in analytical chemistry and neurochemistry (Yasaka et al., 1990).

  • Rachwalska et al. (2011) used inelastic neutron scattering (INS) to reveal that (E)-2-hydroxyimino-2-cyanoacetic acid ethyl ester has four molecular conformers, with hydrogen bond vibrations playing a crucial role in its molecular structure. This study underscores the significance of molecular structure analysis in understanding chemical behavior (Rachwalska et al., 2011).

  • Ukrainets et al. (2005) proposed a method for obtaining 2-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester through acid-catalyzed esterification with methanol. This method enables the synthesis of 4-chloro-2-oxoquinoline-3-carboxy, which has implications in organic synthesis and medicinal chemistry (Ukrainets et al., 2005).

  • Ferguson et al. (1993) found that the acid (1) shows a significant intramolecular O-H...O hydrogen bond, while the ethyl ester (2) maintains an undistorted crown ether conformation. This research contributes to our understanding of molecular conformations and interactions in organic compounds (Ferguson et al., 1993).

Safety And Hazards

“2-Chloro-2-hydroxyiminoacetic acid ethyl ester” is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals). It may cause skin irritation (H315), serious eye damage (H318), allergic skin reaction (H317), and allergy or asthma symptoms or breathing difficulties if inhaled (H334) .

properties

IUPAC Name

ethyl (2Z)-2-chloro-2-hydroxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3/b6-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOLDCOJRAMLTQ-UTCJRWHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-hydroxyiminoacetic acid ethyl ester

CAS RN

14337-43-0
Record name 2-Chloro-2-hydroxyiminoacetic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014337430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Neelarapu, DL Holzle, S Velaparthi… - Journal of medicinal …, 2011 - ACS Publications
… A solution of 2-chloro-2-hydroxyiminoacetic acid ethyl ester (5.3 g, 35.0 mmol) in THF (40 mL) was added slowly over 18 h using a syringe pump. The reaction mixture was diluted with …
Number of citations: 114 pubs.acs.org
L Zhang, R Wang, C Wang, B Liu, J Yang… - Organic …, 2022 - ACS Publications
… When 2-chloro-2-hydroxyiminoacetic acid ethyl ester 9 was treated with NEt 3 (16) or N,N-diisopropylethylamine (DIPEA), (18) [3+2] cycloaddition of the resultant nitrile oxide gave 12 in …
Number of citations: 4 pubs.acs.org

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